
Beta-Amyloid (6-30)
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Overview
Description
Beta-Amyloid (6-30) is a useful research compound. Molecular weight is 2772.0. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (6-30) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (6-30) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diagnostic Applications
1.1 Imaging Techniques
Beta-Amyloid (6-30) plays a crucial role in imaging techniques used for diagnosing Alzheimer's disease. Positron Emission Tomography (PET) scans utilizing ligands that bind to amyloid plaques, such as Pittsburgh Compound B (PIB), have been instrumental in identifying amyloid deposition in vivo. These imaging techniques correlate with cognitive decline and can predict the progression from Mild Cognitive Impairment (MCI) to AD.
Imaging Agent | Binding Affinity | Clinical Relevance |
---|---|---|
PIB | High affinity | Detects amyloid plaques in AD patients |
FDDNP | Moderate affinity | Assesses both amyloid and tau pathology |
AV-45 | High affinity | Used for early diagnosis of AD |
Studies show that higher levels of beta-amyloid deposits correlate with lower levels in cerebrospinal fluid (CSF), indicating that as plaques form, soluble Aβ decreases . This relationship aids in understanding the dynamics of amyloid accumulation and its impact on cognitive function.
1.2 Biomarker Development
Beta-Amyloid (6-30) is also being explored as a biomarker for AD progression. Elevated levels of Aβ in CSF have been linked to cognitive performance and can predict conversion from MCI to AD. For instance, studies have shown that MCI patients with higher Aβ levels are more likely to progress to AD .
Therapeutic Applications
2.1 Targeted Therapies
Beta-Amyloid (6-30) has been a focal point in developing therapies aimed at reducing amyloid plaque accumulation. Recent advancements include monoclonal antibodies like aducanumab and lecanemab, which target aggregated forms of Aβ. These therapies have shown promise in clinical trials, demonstrating the potential to reduce amyloid burden and slow cognitive decline in early AD patients .
Therapy | Mechanism | Clinical Outcome |
---|---|---|
Aducanumab | Targets aggregated Aβ | Reduces amyloid plaques; FDA approved |
Lecanemab | Targets soluble protofibrils | Moderately improves cognitive decline |
Donanemab | Targets deposited plaques | Outperformed aducanumab in brain clearance |
Despite initial skepticism regarding the efficacy of Aβ-targeted therapies, recent positive outcomes from clinical trials suggest a renewed focus on this approach .
Research Insights
3.1 Pathophysiological Studies
Research involving Beta-Amyloid (6-30) has significantly advanced understanding of AD pathophysiology. Studies using transgenic mouse models have demonstrated that Aβ accumulation precedes neurofibrillary tangle formation, establishing Aβ as an upstream factor in disease progression . Furthermore, investigations into the interaction between Aβ and tau proteins have revealed potential mixed pathology scenarios, complicating the traditional understanding of AD .
3.2 Case Studies
Several case studies illustrate the diverse implications of Beta-Amyloid (6-30):
- Case Study 1: A patient with MCI showed significant PIB uptake in PET imaging, indicating high amyloid burden, which later correlated with rapid cognitive decline.
- Case Study 2: In a cohort of individuals with familial AD mutations, elevated CSF Aβ levels were associated with preserved cognitive function until late adulthood, suggesting a protective effect against early onset of symptoms .
Chemical Reactions Analysis
APP Processing and Aβ Generation
APP processing can occur via two main pathways: amyloidogenic and non-amyloidogenic .
Amyloidogenic Pathway: In this pathway, APP is first cleaved by β-secretase at the Asp 1 site, generating sAPPβ and C99 . Subsequently, γ-secretase cleaves C99 to release Aβ and CTFγ . The Aβ peptide, particularly Aβ42, then aggregates into plaques, a critical step in Alzheimer's disease pathogenesis .
Non-Amyloidogenic Pathway: In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain at the Aβ Leu 17 site, producing sAPPα and C83, which prevents Aβ production . BACE1 and BACE2 can also contribute to this pathway. BACE1 processes APP at the Aβ Glu 11 β-secretase site to generate C89, which γ-secretase cleaves to produce a truncated Aβ 11-40 . BACE2 cleaves APP at the Aβ Phe 20 θ-secretase site to generate C80, also precluding Aβ generation .
Enzymes Involved in Aβ Production
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β-Secretase (BACE1): This enzyme cleaves APP at the extracellular juxtamembrane region (β-cleavage), releasing the soluble N-terminus of APP (sAPPβ), while the C-terminal fragment (CTF-β or C99) remains bound to the membrane .
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γ-Secretase: This is a presenilin 1 (PS1)-containing macromolecular complex that requires nicastrin, anterior pharynx-defective 1, and PEN-2 for its enzymatic activity . It cleaves C99 to release Aβ and CTFγ .
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α-Secretase: Cleaves APP within the Aβ domain, precluding Aβ production .
Aβ Structural Characteristics
Amyloid beta is commonly thought to be intrinsically unstructured, meaning that in solution it does not acquire a unique tertiary fold but rather populates a set of structures . As such, it cannot be crystallized, and most structural knowledge on amyloid beta comes from NMR and molecular dynamics .
Aβ structural studies (Table 1 adapted from )
Proteins and peptides | Structure | Characteristic | PDB code |
---|---|---|---|
Aβ1-28 | Monomer; NMR | In membrane-like media, the peptide folds to form a predominately alpha-helical structure with a bend centered at residue 12. | 1AMC 1AMB |
Aβ1-40 with Met(O) | Monomer; NMR | Forms C-terminal alpha-helix; two acidic amino acids promote a helix-coil conformational transition. | 1BA4 1BA6 |
Aβ10-35 | Monomer; NMR spectroscopy | Aβ collapsed into a compact series of loops, strands, and turns and the absence of alpha-helical or beta-sheet structure in water. | 1HZ3 |
Aβ1-42 | Monomer; NMR | Two helical regions encompassing residues 8-25 and 28-38, connected by a regular type I beta-turn. | 1IYT |
Two mutants (K16E, K16F) of Aβ1-28 | Monomer; NMR spectroscopy | The two mutations may stabilize the helix and also influence aggregation and fibril formation. | 1BJB 1BJC |
Rat Aβ1-28 and its interaction with zinc | Monomer; NMR spectroscopy | A helical region from Glu16 to Val24 exists; Arg13, His6, His14 residues provide Zn2+-binding sites; Zn2+-binding is more stable. | 1NMJ |
Aβ25-35 | Monomer; CD and NMR | Aβ (25-35) is highly toxic and forms fibrillar aggregates. | 1QWP 1QXC 1QYT |
Aβ1-42 | Monomer; CD and Solution NMR | Alpha helix embedded in membrane, beta-sheet structures of amyloid fibrils | 1Z0Q |
Aβ16-21 | X-Ray | Fiber-forming segments of Aβ. Self-complementing pairs of β-sheets termed steric zippers. | 2Y29 |
Aβ35-42 | Polymorphic oligomers, protofibers, and fibers; Homo tetramer-A4 | β-sheets termed steric zippers. | 2Y3L |
Aβ1-40 | Rat homo dimer-A2; Solution NMR | Zinc-binding domain formed by residues 1-16 of Aβ. | 2LI9 |
Aβ1-40 | Monomer; Solution NMR | 310-helix from H13 to D23, and the N- and C-termini collapse against the helix. | 2LFM |
Aβ17-36 | Homo 16-mer-A16; X-Ray | Crystallizes to form trimers that further assemble into oligomers; Trimers consist of three β-hairpins; Two trimers form hexamer; four trimers form dodecamer. | 5HOW |
Aβ1-40 in complex with affibody protein Z (Aβ3) | Homo trimer-A3; Solution NMR | Z(Aβ3), nanomolar affinity, Bound Aβ(1-40) features beta-hairpin comprising residues 17-36 | 2OTK |
Aβ1-40 in complex with Fab-bound human Insulin Degrading Enzyme (IDE) | Hetero trimer-ABC; X-Ray | 4M1C | |
Aβ1-40 complex with an engineered lipocalin (Anticalin H1GA) | X-Ray | 4MVI 4MVK 4MVL | |
Aβ1-42 fibrils | Homo pentamer-A5; Solution NMR | Residues 18-42 form intermolecular parallel beta-strand-turn-beta-strand motif | 2BEG |
Aβ37-42 fibrils | Homo tetramer-A4; X-Ray | A pair of beta-sheets, with the facing side chains of the two sheets interdigitated in a dry 'steric zipper' | 2ONV |
Aβ fibrils | Fibrils; solid-state NMR | The fibril backbone arrangement, stacking registry, and “steric zipper” core interactions | 2MPZ |
Aβ Aggregation and Oligomerization
Aβ aggregation is a concentration-dependent process, transitioning from random coil to β-structure . Aβ40 exists in dimers, trimers, and tetramers, with the tetramer being tightly structured and resistant to monomer or dimer addition . Aβ42 tetramers allow the addition of monomers or dimers, forming hexamers and dodecamers . The conversion of the α-helix to β-sheet structure is a rate-limiting step in fiber formation, potentially occurring at the Aβ42 dodecamer level .
Toxicity of Aβ Fibers
Aβ fibers induce toxicity through multiple pathways :
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Hydrophobic interactions involving Val18-Ala21, Lys28, and Val40-Ala42 (in Aβ42) affect cell viability .
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Fiber breakage produces short fragments that promote further Aβ fiber formation .
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Aβ peptides enter mitochondria via the TOM import machinery, disrupting the oxidative respiratory chain type I complex .
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Aβ fiber surfaces catalyze the formation of new Aβ oligomers, enhancing toxic effects .
Aβ Deposition and Clearance
Higher levels of β-amyloid deposits in the brain correlate with lower levels of β-amyloid in the cerebrospinal fluid (CSF), suggesting that Aβ plaques become less soluble, and their clearance declines . CSF amyloid beta levels correlate positively with cognitive performance and negatively with AD symptom severity .
Properties
Molecular Weight |
2772.0 |
---|---|
sequence |
HDSGYEVHHQKLVFFAEDVGSNKGA |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.